molecular formula C13H15N5O B2582583 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine CAS No. 1280804-28-5

6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine

Cat. No.: B2582583
CAS No.: 1280804-28-5
M. Wt: 257.297
InChI Key: BKHMPOXZHKESAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is a novel chemical entity designed for exploratory research in neuroscience and medicinal chemistry. Its core structure integrates a [1,2]diazolo[3,4-c]pyrazole scaffold, a framework of high interest in the development of central nervous system (CNS) active compounds. The strategic incorporation of the (3-methoxyphenyl)methyl substituent suggests potential for interaction with neurological targets, as similar aromatic methoxy groups are frequently employed to modulate potency and selectivity in neuroactive molecules . Researchers are investigating this compound primarily for its potential anticonvulsant properties. The molecular architecture of the diazolopyrazole core shares key pharmacophoric features with established anticonvulsant agents, including an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain, which are critical for activity . Preclinical research on analogous structures indicates a potential mechanism of action involving the potentiation of GABAergic signaling at the GABAA receptor, a primary pathway for controlling neuronal excitability and suppressing seizure activity . By preventing abnormal neuronal firing in the brain, this compound serves as a valuable chemical probe for studying the pathophysiology of epilepsy and related neurological disorders. Beyond its central anticonvulsant hypothesis, this amine-functionalized heterocycle presents a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies. It provides researchers with a sophisticated intermediate to develop new derivatives aimed at various biological targets within the CNS.

Properties

IUPAC Name

6-[(3-methoxyphenyl)methyl]-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-11-12(14)15-16-13(11)18(17-8)7-9-4-3-5-10(6-9)19-2/h3-6H,7H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIXYSSORHFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NNC(=C12)N)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine typically involves multiple steps:

    Formation of the Diazolopyrazole Core: The initial step often involves the cyclization of appropriate precursors to form the diazolopyrazole core. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of 3-methoxybenzyl chloride or a similar reagent, reacting with the diazolopyrazole intermediate in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group can be introduced through alkylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the diazolopyrazole core, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are frequently employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield 3-hydroxybenzyl derivatives, while reduction of the diazolopyrazole core could produce hydrazine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The diazolo[3,4-c]pyrazol-3-amine scaffold is shared among several analogs, with variations in substituents influencing molecular weight, hydrophobicity, and biological activity. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
6-[(3-Methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine (Target) C₁₅H₁₇N₅O 283.33* 6-(3-methoxybenzyl), 4-methyl Aromatic benzyl group with methoxy; discontinued commercially
6-Methyl-2H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₅H₇N₅ 137.14 6-methyl Simpler structure; lacks aromatic substitution
4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₇H₁₁N₅ 165.20 4-ethyl, 6-methyl Ethyl substitution enhances lipophilicity; collision cross-section (CCS): 133.2 Ų (predicted)
2-(4-Bromophenyl)-5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine C₁₂H₁₃BrN₄ 293.16 4-bromophenyl Bromine substituent increases molecular weight; potential halogen bonding interactions

*Calculated based on molecular formula.

Key Observations:
  • Aromatic vs.
  • Molecular Weight : The bromophenyl analog (293.16 g/mol) is heavier than the target compound (283.33 g/mol), reflecting the bromine atom’s mass .
  • Hydrogen Bonding : The primary amine at position 3 is conserved across analogs, suggesting a shared role in target binding (e.g., kinase ATP-binding pockets) .

Physicochemical Properties

Predicted collision cross-section (CCS) values for the ethyl-substituted analog (C₇H₁₁N₅) highlight its compactness compared to bulkier aromatic derivatives:

  • [M+H]+ CCS : 133.2 Ų .
  • Lipophilicity : The 3-methoxybenzyl group in the target compound likely increases logP compared to methyl or ethyl analogs, enhancing membrane permeability.

Biological Activity

6-[(3-methoxyphenyl)methyl]-4-methyl-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.

Chemical Structure

The compound features a diazolo-pyrazole core substituted with a methoxyphenyl group, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C13H15N5O\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-parasitic and anti-cancer properties. Notably, studies have focused on its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

Antiparasitic Activity

Recent studies have demonstrated that this compound exhibits significant activity against T. brucei. The compound's potency was quantified using the pEC50 metric, which indicates the concentration required to achieve 50% inhibition of the organism's growth.

CompoundpEC50 ValueReference
This compound8.5 ± 0.14
Pentamidine (reference)8.5 ± 0.14

The above table illustrates that the compound's activity is comparable to that of pentamidine, a known treatment for sleeping sickness.

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity on mammalian cells revealed that while the compound showed potent antiparasitic effects, it maintained low toxicity against human cell lines (MRC5 cells), suggesting a favorable selectivity profile.

Cell LineIC50 Value (µM)Reference
MRC5>40
T. brucei<1

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to optimize the compound's efficacy. Variations in substituents on the pyrazole ring were systematically studied to identify key structural features responsible for biological activity.

Key Findings

  • Substituent Variability : The introduction of different alkyl groups at specific positions significantly affected activity levels.
  • Hydrogen Bonding : The presence of hydrogen bond donors and acceptors was critical for maintaining potency.
  • Metabolic Stability : Some analogs exhibited improved metabolic stability while retaining biological activity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antiparasitic Efficacy : A comprehensive evaluation demonstrated rapid action against T. brucei, with compounds achieving significant growth inhibition within hours.
    • Results : Compounds were defined as fast-acting if they reached a pEC50 > 6 after incubation for less than 18 hours.
  • In Vivo Studies : Preliminary animal model studies indicated promising results in reducing parasitemia levels without notable side effects.

Q & A

Basic Research Question

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions. reports using Mo-Kα radiation (λ = 0.71073 Å) to determine hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O) stabilizing the crystal lattice .
  • Powder XRD : Confirms phase purity by matching experimental patterns with SCXRD-derived simulations.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C for similar diazolo compounds) .

How can computational methods predict the reactivity and biological targets of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14-α-demethylase in ). Key parameters include binding affinity (ΔG < −7 kcal/mol) and hydrogen-bonding with active-site residues .
  • DFT Analysis : Calculate frontier molecular orbitals (HOMO-LUMO) to identify electrophilic/nucleophilic sites. shows HOMO localized on the diazolo ring, suggesting susceptibility to electrophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for hydrogen bonding or π-π stacking (e.g., methoxyphenyl group as a hydrophobic anchor) .

What strategies are used to evaluate the antimicrobial activity of this compound?

Advanced Research Question

  • In Vitro Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. reports MIC values of 8–32 µg/mL for similar triazolo-thiadiazoles .
  • Enzyme Inhibition Studies : Target fungal lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy to monitor ergosterol depletion. IC₅₀ values <10 µM indicate potent antifungal activity .
  • Resistance Profiling : Compare activity against wild-type and efflux pump-deficient strains to assess pump-mediated resistance mechanisms.

How can reaction engineering optimize the scalability of this compound’s synthesis?

Advanced Research Question

  • Flow Chemistry : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., diazolo ring closure), reducing side reactions .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading) for maximum yield. highlights computational reaction path searches to narrow optimal conditions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

What thermodynamic properties are critical for stability studies?

Advanced Research Question

  • Gibbs Free Energy (ΔG) : Calculate using DFT to predict spontaneous degradation pathways (e.g., ΔG < 0 for hydrolysis of the methoxyphenyl group) .
  • Heat of Formation (ΔHf) : Determined via calorimetry to assess storage stability (ΔHf > 150 kJ/mol suggests high thermal stability) .
  • Solubility Parameters : Use Hansen solubility parameters to design stable formulations in DMSO or PEG-400 .

How does structural modification of the methoxyphenyl group alter bioactivity?

Advanced Research Question

  • SAR Studies : Synthesize analogs with halogenated or nitro-substituted benzyl groups. shows that electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency by 2–4 fold .
  • LogP Analysis : Measure partition coefficients (e.g., using shake-flask method) to correlate lipophilicity (LogP ~2.5) with membrane permeability .
  • Pharmacophore Modeling : Identify critical substituents (e.g., methoxy O-atom as a hydrogen-bond acceptor) using software like LigandScout .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.